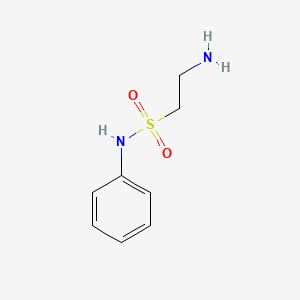

2-amino-N-phenylethanesulfonamide

Descripción

Contextualization within Sulfonamide Chemistry Research

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is a cornerstone in medicinal chemistry. nih.gov Compounds bearing this moiety have a rich history, leading to the development of a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.gov The synthesis of sulfonamides is a well-established area of organic chemistry, often involving the reaction of a sulfonyl chloride with an amine. nih.gov

2-amino-N-phenylethanesulfonamide fits within this broad class of compounds, representing a specific scaffold that has garnered interest for its potential biological activities. Research into taurinamide derivatives, for instance, has highlighted the importance of the secondary aryl sulfonamide group for antimicrobial effects. researchgate.net The structural rigidity and potential for hydrogen bonding conferred by the sulfonamide group make it a valuable component in the design of new bioactive molecules. nih.gov

Overview of Research Significance

The significance of this compound in research stems primarily from its role as a derivative of taurine (B1682933) and its use as a foundational structure for creating new chemical entities with potential therapeutic value.

Taurine, or 2-aminoethanesulfonic acid, is a naturally occurring amino acid with various physiological roles. Its derivatives, particularly taurinamides, are being explored for their pharmacological potential. researchgate.net this compound, as an N-phenyl derivative of taurinamide, is a key subject in this area of research. Studies on related N-phenyl-2-phthalimidotaurinamide derivatives have demonstrated that the presence of the N-phenylsulfonamide moiety is crucial for antibacterial activity, particularly against Enterococcus faecalis. researchgate.netresearchgate.net

The exploration of taurinamide derivatives extends to various therapeutic areas. For example, some derivatives have been investigated for their potential as anti-inflammatory agents. nih.gov The core structure of this compound provides a versatile platform for chemical modification to enhance these biological activities.

The structure of this compound serves as a valuable scaffold for the development of new analogs in drug discovery. nih.gov The primary amino group and the phenyl ring offer sites for chemical modification, allowing for the synthesis of a library of related compounds. These modifications can systematically alter the molecule's physicochemical properties, such as lipophilicity and electronic character, to optimize its biological activity and pharmacokinetic profile.

For instance, studies on N-phenyl-2-phthalimidotaurinamide derivatives have shown that substitutions on the phenyl ring significantly influence their antibacterial potency. researchgate.net This highlights the utility of the this compound backbone in structure-activity relationship (SAR) studies, which are fundamental to rational drug design. The development of such analogs is a key strategy in medicinal chemistry to identify new lead compounds for various diseases.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c9-6-7-13(11,12)10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJWROHRKLMFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588426 | |

| Record name | 2-Amino-N-phenylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25840-61-3 | |

| Record name | 2-Amino-N-phenylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-phenylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Amino N Phenylethanesulfonamide

Established Synthetic Routes to 2-amino-N-phenylethanesulfonamide

The most established route for the synthesis of this compound is a multi-step process that begins with a protected form of 2-aminoethanesulfonyl chloride. This method is a variation of the Gabriel synthesis, a well-known reaction that transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). wikipedia.org

Deprotection Strategies (e.g., Phthalimido Moiety Deprotection)

A critical step in the synthesis of this compound is the removal of the protecting group from the amino functionality. The phthalimido group is a common choice for protecting primary amines due to its stability under various reaction conditions. organic-chemistry.org The deprotection of the N-phthaloyl group is typically achieved through hydrazinolysis, a method known as the Ing-Manske procedure. wikipedia.org

This reaction involves treating the phthalimido-protected intermediate with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) in a suitable solvent, such as ethanol (B145695) or methanol, at room temperature or with gentle heating. researchgate.netnrochemistry.commasterorganicchemistry.com The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) precipitate and liberating the desired primary amine. nrochemistry.com The phthalhydrazide can then be removed by filtration, and the final product, this compound, can be isolated from the filtrate. nrochemistry.com Alternative deprotection methods include acidic hydrolysis or the use of sodium borohydride (B1222165) followed by acetic acid, although hydrazinolysis remains a common and effective approach. wikipedia.orgorganic-chemistry.org

| Deprotection Method | Reagent(s) | Byproduct | Typical Conditions |

| Ing-Manske Procedure | Hydrazine hydrate | Phthalhydrazide | Ethanol or Methanol, Room Temperature to Reflux |

| Acidic Hydrolysis | Strong acid (e.g., HCl) | Phthalic acid | Aqueous, Heat |

| Reductive Cleavage | Sodium borohydride, Acetic acid | Dihydrophthalazinedione derivative | Two-stage, one-flask |

Utilization of Precursors and Intermediate Compounds

The primary precursor for the synthesis of this compound is 2-(phthalimido)ethanesulfonyl chloride . thermofisher.com This compound serves as a stable and reactive electrophile for the formation of the sulfonamide bond. The synthesis proceeds by reacting 2-(phthalimido)ethanesulfonyl chloride with aniline (B41778) (phenylamine) in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

The reaction forms the intermediate, N-[2-(phthalimido)ethyl]-N-phenylbenzenesulfonamide . This intermediate contains the complete carbon and nitrogen backbone of the target molecule, with the primary amino group masked by the phthalimido protecting group. The subsequent deprotection of this intermediate, as described in the previous section, yields the final product.

| Precursor/Intermediate | Chemical Formula | Role in Synthesis |

| 2-(Phthalimido)ethanesulfonyl chloride | C₁₀H₈ClNO₄S | Electrophilic precursor providing the ethanesulfonyl moiety and protected amine. |

| Aniline | C₆H₇N | Nucleophile providing the N-phenyl group. |

| N-[2-(Phthalimido)ethyl]-N-phenylbenzenesulfonamide | C₂₂H₁₈N₂O₄S | Protected intermediate formed after sulfonamide bond formation. |

Strategies for the Synthesis of this compound Analogs and Derivatives

The this compound scaffold is a versatile platform for the development of new chemical entities through various derivatization strategies. These approaches aim to create libraries of related compounds for screening against biological targets.

Molecular Hybridization Approaches in Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new hybrid molecule. ias.ac.innih.gov This approach can lead to compounds with improved affinity, selectivity, or a dual mode of action. nih.gov The this compound structure can be systematically modified by introducing other bioactive moieties. For example, the primary amino group or the phenyl ring can be functionalized with other heterocyclic or aromatic systems known to possess biological activity. This strategy has been successfully employed in the design of novel sulfonamide-containing hybrids with a range of therapeutic applications, including as anticancer agents. ias.ac.inresearcher.life

Diversity-Oriented Synthesis (DOS) Leveraging the Sulfonamide Scaffold

Diversity-oriented synthesis (DOS) is a powerful approach used to generate collections of structurally diverse small molecules for high-throughput screening. rsc.org The sulfonamide scaffold is well-suited for DOS due to the commercial availability of a wide variety of sulfonyl chlorides and amines, allowing for the creation of large and diverse compound libraries. nih.govnih.govacs.org Starting from a core intermediate derived from this compound, different building blocks can be introduced at the amino and phenyl positions to generate a library of analogs. This can be achieved using solid-phase synthesis techniques, which allow for the efficient and systematic construction of numerous derivatives. nih.gov Such libraries are valuable for identifying novel compounds with desired biological activities. rsc.org

Catalyst-Assisted Synthetic Transformations

Modern catalytic methods offer efficient and environmentally friendly alternatives to classical synthetic procedures for forming sulfonamide bonds. These catalyst-assisted transformations can be applied to the synthesis of this compound analogs with high yields and functional group tolerance.

Recent advances include:

Iridium-catalyzed C-H amidation , which allows for the direct formation of a C-N bond between an arene and a nitrogen source, such as a sulfonyl azide, providing a novel route to N-aryl sulfonamides. organic-chemistry.org

Iron(III) chloride-catalyzed direct amidation of esters offers a low-cost and solvent-free method for amide bond formation, which can be adapted for sulfonamide synthesis. researchgate.net

Boronic acid-catalyzed amidation reactions provide a mild and efficient way to form amide bonds directly from carboxylic acids and amines, a principle that can be extended to sulfonamide synthesis. catalyticamidation.info

These catalytic approaches provide powerful tools for the late-stage functionalization and derivatization of the this compound scaffold, facilitating the exploration of its chemical space for drug discovery.

One-Pot Synthetic Procedures for Related Amino-Sulfonamide Structures

The synthesis of sulfonamides, a critical class of compounds in pharmaceuticals and agrochemicals, has traditionally been approached through methods that can involve harsh reagents and multiple steps. organic-chemistry.org Modern organic synthesis, however, increasingly favors one-pot procedures, which enhance efficiency by reducing reaction times, simplifying workup procedures, and minimizing waste. Several innovative one-pot methodologies have been developed for the synthesis of sulfonamides from diverse starting materials, which are applicable to the formation of structures related to this compound.

One prominent strategy involves the direct conversion of carboxylic acids and amines into sulfonamides. This approach merges traditional amide coupling partners to generate sulfonamide bioisosteres. nih.govnih.gov The method can employ a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic acid to generate a sulfonyl chloride intermediate in situ. nih.govnih.govprinceton.edu This reactive intermediate is then immediately treated with an amine within the same reaction vessel to yield the final sulfonamide product. nih.govnih.gov This process is advantageous as it does not require the pre-functionalization of the acid or amine starting materials and is compatible with a wide array of substrates. nih.govnih.gov

Another effective one-pot method begins with thiols. In this procedure, thiols are oxidized to form sulfonyl chlorides in situ using an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org The resulting sulfonyl chloride is not isolated but is immediately reacted with a primary or secondary amine to produce the desired sulfonamide in high yield. organic-chemistry.org This method is noted for its mild reaction conditions, often proceeding at room temperature, and its high chemoselectivity. organic-chemistry.org

A further versatile one-pot synthesis utilizes amine-derived sulfonate salts. organic-chemistry.org These salts, which are safer and easier to handle than traditional sulfonyl chlorides, react with cyanuric chloride in the presence of a base. This reaction generates a sulfonyl chloride intermediate via a proposed SNAr mechanism, which then reacts with a diverse range of amines, including alkyl and aryl derivatives, to form the corresponding sulfonamides in good to excellent yields. organic-chemistry.org The reaction proceeds efficiently at room temperature, avoiding the need for toxic reagents and complex purification processes. organic-chemistry.org These methodologies represent significant advancements in the synthesis of amino-sulfonamide structures, offering efficient, mild, and versatile alternatives to traditional synthetic routes.

Advanced Characterization Techniques in Synthetic Research

The confirmation of a newly synthesized chemical entity is a cornerstone of synthetic research. For a compound such as this compound, a combination of advanced analytical techniques is essential to verify its molecular structure, purity, and elemental composition. These methods provide unambiguous evidence of the target molecule's identity and integrity.

Spectroscopic Confirmation of Novel Structures (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for elucidating the molecular architecture of novel compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture. scirp.orgasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethanesulfonyl chain, and the protons of the amino group. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons and the aliphatic carbons of the ethyl group. scirp.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching of the sulfonamide group, N-H stretching of the primary amine and the sulfonamide N-H, C-N stretching, and various vibrations associated with the aromatic ring. scirp.orgresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. canada.ca Under electrospray ionization (ESI), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, yielding characteristic product ions that help to confirm the connectivity of the molecule. canada.canih.gov

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (phenyl ring), CH₂ (ethyl group adjacent to SO₂), CH₂ (ethyl group adjacent to NH₂), NH₂ (amino group), and NH (sulfonamide). |

| ¹³C NMR | Signals for aromatic carbons and two distinct aliphatic carbons of the ethyl group. scirp.org |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch, amine), ~3250 (N-H stretch, sulfonamide), ~1350 & ~1160 (asymmetric and symmetric SO₂ stretch), ~1600 (C=C stretch, aromatic). scirp.orgresearchgate.net |

| MS (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₈H₁₂N₂O₂S + H⁺. Characteristic fragmentation would involve the loss of SO₂. nih.gov |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. asianpubs.org This method provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur in this case), which can be compared against the theoretically calculated values derived from the compound's molecular formula. scirp.orgresearchgate.net A close correlation between the experimental and theoretical values serves as strong evidence of the compound's purity and confirms its empirical formula. For this compound (C₈H₁₂N₂O₂S), the theoretical elemental composition provides a benchmark for assessing the purity of a synthesized sample.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 44.42% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.60% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.96% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.80% |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.84% |

| Total | 200.29 | 100.00% |

Structure Activity Relationship Sar Investigations of 2 Amino N Phenylethanesulfonamide and Its Derivatives

Elucidation of Structural Features Critical for Biological Activity

The biological activity of 2-amino-N-phenylethanesulfonamide derivatives is intricately linked to their molecular architecture. Key structural components, including the phthalimido moiety, the secondary aryl sulfonamide group, and the substitution pattern on the phenyl ring, have been identified as critical determinants of their pharmacological effects.

Impact of the Phthalimido Moiety on Activity in Taurinamide Analogs

The phthalimido group, a bulky and hydrophobic feature, plays a significant role in the biological profile of taurinamide analogs. Its presence can enhance the molecule's ability to traverse biological membranes due to its lipophilic character. nih.gov In various studies, the incorporation of a phthalimide (B116566) ring into different molecular scaffolds has been shown to contribute to a range of biological activities, including antimicrobial and antimycobacterial effects. nih.gov The phthalimide moiety can engage in hydrophobic interactions within protein binding pockets, potentially stabilizing the ligand-target complex. nih.gov For instance, in certain enzyme inhibitors, the phthalimide ring is tolerated within hydrophobic pockets, and its carbonyl groups can form hydrogen bonds, further anchoring the molecule to its target. nih.gov

Effects of Substituent Patterns on the Phenyl Ring (e.g., Electron-Donating Groups)

The nature and position of substituents on the phenyl ring of this compound derivatives have a profound impact on their biological activity. rsc.orgnih.govlibretexts.org Substituents can alter the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the molecule, thereby influencing its absorption, distribution, metabolism, and target-binding affinity. libretexts.org

Electron-donating groups (EDGs), such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, generally increase the electron density of the aromatic ring. libretexts.org This can enhance the reactivity of the ring in certain interactions and can also influence the pKa of nearby functional groups. researchgate.net The position of these substituents (ortho, meta, or para) is also critical. nih.gov For example, an activating group typically directs further substitution to the ortho and para positions. libretexts.org The presence of EDGs can lead to increased biological activity in some cases by promoting favorable interactions with the target protein. researchgate.net Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring and can also modulate activity, sometimes leading to enhanced potency depending on the specific target. nih.gov

| Structural Feature | General Impact on Activity | Key Interactions |

|---|---|---|

| Phthalimido Moiety | Increases lipophilicity, potentially enhancing membrane permeability and target engagement. nih.gov | Hydrophobic interactions, hydrogen bonding via carbonyl groups. nih.gov |

| Secondary Aryl Sulfonamide | Acts as a key pharmacophore, often involved in direct binding to the target. nih.govresearchgate.net | Hydrogen bonding, acts as a bioisostere for carboxylates. researchgate.netnih.gov |

| Phenyl Ring Substituents (EDGs) | Modulates electronic properties and steric effects, influencing binding affinity and pharmacokinetic properties. libretexts.org | Electronic (inductive and resonance) effects, steric hindrance. libretexts.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net These studies are instrumental in understanding the physicochemical properties that govern the potency of drug candidates and in designing new, more effective molecules. nih.gov

Predictive Modeling for Biological Potency

QSAR models are developed to predict the biological potency of new or untested compounds based on their structural features. sphinxsai.commdpi.com These models are built using a training set of molecules with known activities. researchgate.net Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule and correlated with their biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net A successful QSAR model can provide a predictive equation that relates these descriptors to activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). sphinxsai.com The predictive power of these models is then validated using an external test set of compounds. researchgate.net For derivatives of this compound, QSAR models can help in identifying the key structural modifications that are likely to enhance their desired biological effects. nih.govnih.gov

Ligand-Target Interaction Profiling

Beyond predicting potency, QSAR and molecular modeling techniques are employed to understand the specific interactions between a ligand and its biological target at the molecular level. mdpi.com Molecular docking, a key component of this profiling, simulates the binding of a ligand to the active site of a protein. nih.gov This allows for the visualization of the binding pose and the identification of crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.com By analyzing the interaction profiles of a series of active compounds, researchers can build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, this approach can reveal why certain substitutions on the phenyl ring or modifications to the sulfonamide group lead to increased or decreased activity, providing a rational basis for the design of more potent and selective analogs. nih.gov

| QSAR Application | Methodology | Outcome |

|---|---|---|

| Predictive Modeling | Calculation of molecular descriptors and correlation with biological activity using statistical methods (e.g., MLR, PLS). researchgate.netsphinxsai.com | A mathematical equation to predict the potency of new compounds. sphinxsai.com |

| Ligand-Target Interaction Profiling | Molecular docking simulations and pharmacophore modeling. nih.govnih.gov | Detailed understanding of the binding mode and key interactions with the biological target. mdpi.com |

Computational and Theoretical Chemistry Studies of 2 Amino N Phenylethanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure, which governs the chemical behavior of the compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost. For sulfonamide derivatives, DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties.

While specific DFT studies on 2-amino-N-phenylethanesulfonamide are not extensively reported in publicly accessible literature, the principles can be extrapolated from studies on similar sulfonamide-containing molecules. For instance, DFT calculations on related benzene (B151609) sulfonamides have been performed using the B3LYP functional with a 6-31G(d,p) basis set to obtain optimized structural parameters, including bond lengths and angles indexcopernicus.com. These studies provide a theoretical framework for understanding the three-dimensional arrangement of atoms in this compound and how its conformation influences its properties.

Theoretical assessments on the interaction of amino acids with various surfaces have also been conducted using dispersion-corrected DFT, highlighting the importance of non-covalent interactions in these systems rsc.org. Such insights are crucial for understanding how the amino group in this compound might interact with its environment.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack) researchgate.netresearchgate.net. Green areas represent regions of neutral potential researchgate.net.

For a molecule like this compound, an MEP analysis would likely reveal negative potential around the oxygen atoms of the sulfonamide group and the lone pair of the amino group, making these sites susceptible to electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the N-H of the sulfonamide would exhibit positive potential, indicating their role as potential hydrogen bond donors. Understanding these regions is critical for predicting how the molecule might interact with a biological receptor researchgate.netlibretexts.orgproteopedia.org.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity nih.gov. A smaller gap suggests higher reactivity and lower stability nih.gov.

In the context of this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amino group. The LUMO, on the other hand, would likely be distributed over the electron-withdrawing sulfonamide group. The HOMO-LUMO energy gap provides an indication of the molecule's ability to undergo charge transfer interactions, which are often crucial for biological activity. For related sulfonamide derivatives, the HOMO-LUMO gap has been shown to be indicative of their chemical reactivity nih.gov.

| Parameter | Description | Significance in this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity, lower kinetic stability, and greater polarizability, which can be important for biological interactions. |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules and their interactions with other systems, particularly biological macromolecules. These methods provide a dynamic picture of molecular interactions, complementing the static information obtained from quantum chemical calculations.

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level nih.govnih.gov. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

For this compound, docking simulations could be employed to predict its binding mode within the active site of a target protein. This involves identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies are crucial for structure-based drug design, where the aim is to optimize the ligand's structure to enhance its binding affinity and selectivity for the target.

Prediction of Binding Interactions with Biological Targets (e.g., DNA Gyrase)

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs nih.govmdpi.commdpi.com. The inhibition of DNA gyrase disrupts DNA replication and leads to bacterial cell death. Molecular docking studies can be used to predict the binding interactions of potential inhibitors, like this compound, with DNA gyrase.

| Interaction Type | Potential Interacting Groups of this compound | Key Amino Acid Residues in DNA Gyrase Binding Site |

| Hydrogen Bonding | Sulfonamide group (-SO2NH-), Amino group (-NH2) | Aspartic acid, Glutamic acid, Arginine, Serine, Threonine |

| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Electrostatic Interactions | Charged or polar groups | Charged or polar residues |

In Silico Screening and Design

Computational techniques are pivotal in the early phases of discovery, allowing for the rapid assessment and refinement of chemical structures. nih.gov In silico screening and design methodologies enable the exploration of vast chemical spaces to identify promising molecules and guide their optimization. nih.gov

Virtual screening (VS) is a computational method used to search large libraries of compounds to identify those that are most likely to possess a desired biological activity. researchgate.net This process ranks molecules based on their similarity to a known active reference structure or their predicted binding affinity to a biological target. researchgate.net For a compound like this compound, a ligand-based virtual screening approach could be employed. This involves using the known structure as a query to find analogs with similar 2D fingerprints or 3D shapes, which are often indicative of comparable bioactivity. researchgate.net

For instance, in studies on other sulfonamides, quantitative structure-activity relationship (QSAR) models have been developed to correlate structural features with fungicidal activity. researchgate.net A similar strategy could be applied here. A QSAR model built from a series of known bioactive sulfonamides could screen a virtual library for analogs of this compound predicted to have high activity. The screening process would filter compounds based on descriptors identified in the QSAR model as being crucial for bioactivity.

Table 1: Hypothetical Virtual Screening Hits for Analogs of this compound

| Compound ID | Structure Modification | Predicted Activity Score | Similarity Index (Tanimoto) |

| Analog-001 | 4-chloro substitution on phenyl ring | 0.85 | 0.92 |

| Analog-002 | 3-methoxy substitution on phenyl ring | 0.78 | 0.89 |

| Analog-003 | N-methylation of amino group | 0.72 | 0.85 |

| Analog-004 | Replacement of phenyl with pyridyl | 0.65 | 0.79 |

Note: This table is for illustrative purposes and based on general virtual screening principles.

Once a promising scaffold like this compound is identified, computational chemistry offers powerful tools to guide its optimization. frontiersin.org The goal is to enhance desired properties, such as potency or metabolic stability, by making targeted structural modifications. researchgate.netnih.gov Structure-based design, for example, uses the 3D structure of a biological target to design molecules that fit perfectly into its binding site. mdpi.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its analogs when interacting with a target protein, providing insights into the stability of the complex over time. mdpi.com Furthermore, computational models can predict how structural changes will affect key properties. For example, a study on a series of antifungal sulfonamides used computational methods to design twelve new derivatives from a promising lead compound, resulting in a new analog with predicted potency about 14 to 15 times higher than commercial fungicides. researchgate.net Techniques like replacing metabolically liable hydrogens with deuterium (B1214612) or using cyclization can be explored in silico to improve metabolic stability. researchgate.netnih.gov

Table 2: Example of Computational Optimization Strategies

| Optimization Goal | Computational Strategy | Proposed Modification | Predicted Outcome |

| Enhance Binding Affinity | Structure-Based Docking | Introduce a hydroxyl group to form a new hydrogen bond with the target. | Increased binding score. |

| Improve Metabolic Stability | Metabolic Site Prediction | Block a predicted site of metabolism (e.g., with a fluorine atom). | Longer metabolic half-life. researchgate.netnih.gov |

| Increase Selectivity | Pharmacophore Modeling | Modify a functional group to disfavor binding to off-target proteins. | Higher selectivity profile. |

| Modulate Solubility | QSPR Modeling | Add a polar functional group (e.g., amine). | Improved aqueous solubility. |

Note: This table is for illustrative purposes. QSPR refers to Quantitative Structure-Property Relationship.

Prediction of ADMET-Related Properties

Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial in the discovery process. researchgate.net In silico ADMET prediction tools use a compound's structure to forecast its pharmacokinetic properties, helping to prioritize candidates with favorable characteristics. nih.govnih.gov

Gastrointestinal (GI) absorption is a key factor for orally administered drugs. nih.gov Computational models, such as the BOILED-Egg model, use physicochemical properties like lipophilicity (WLOGP) and polar surface area (PSA) to predict a compound's likelihood of being absorbed by the GI tract and its ability to permeate the blood-brain barrier (BBB). mdpi.com Molecules with high GI absorption are typically found within a specific elliptical region of the WLOGP vs. PSA plot. mdpi.com Key descriptors influencing GI absorption include molecular weight (MW), the number of rotatable bonds, and hydrogen bond donor/acceptor counts. mdpi.comresearchgate.net

Blood-brain barrier permeability is essential for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. nih.govnih.gov Machine learning methods, such as Support Vector Machines (SVM), are widely used to build predictive models for BBB permeability based on a combination of molecular descriptors and chemical fingerprints. nih.govuthscsa.edu High polar surface area and the number of positive ionisable groups are often found to be predictive of lower BBB permeability. nih.gov

Table 3: Predicted ADMET-Related Properties for this compound

| Property | Descriptor | Predicted Value | Prediction/Interpretation |

| Gastrointestinal (GI) Absorption | Molecular Weight | < 500 Da | Favorable for absorption. pensoft.net |

| WLOGP | 1.0 - 5.0 | Optimal lipophilicity for passive absorption. | |

| Polar Surface Area (PSA) | < 140 Ų | Likely to have good bioavailability. mdpi.com | |

| Prediction | --- | High | |

| Blood-Brain Barrier (BBB) Permeation | BBB Score | - | Predicted Non-permeant |

| P-glycoprotein (P-gp) Substrate | - | Predicted No | |

| Prediction | --- | Unlikely to cross the BBB. pensoft.net |

Note: The values in this table are hypothetical, based on typical parameters for sulfonamide-type molecules as analyzed by common ADMET prediction software.

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, often in the liver. nih.gov It is a critical parameter that influences a drug's half-life and dosing frequency. researchgate.net In silico models can predict metabolic stability by identifying potential sites of metabolism on the molecule and estimating its rate of clearance. nih.gov

Machine learning algorithms, such as Random Forest or SVM, are trained on large datasets of compounds with experimentally determined metabolic stability data (often from human liver microsome assays). mdpi.com These models can then classify new compounds as having low, medium, or high stability. mdpi.com Predictions are often reported as metabolic half-life (t1/2) or in vitro intrinsic clearance (CLint). nuvisan.com Knowledge of metabolic stability helps in the early identification and modification of compounds that might be cleared from the body too quickly. researchgate.net

Table 4: Predicted Metabolic Stability for this compound

| Parameter | Prediction Method | Predicted Value | Stability Class |

| Half-Life (t1/2) | Machine Learning (Regression) | 1.5 hours | Medium mdpi.com |

| Intrinsic Clearance (CLint) | In Silico Model | 35 µL/min/mg protein | Moderate Clearance |

| CYP Substrate/Inhibitor | Docking/QSAR | CYP2C9, CYP3A4 (Predicted Substrate) | Susceptible to metabolism by major CYP enzymes. |

Note: This table is illustrative. The stability classification is based on typical cutoffs where t1/2 > 2.3 hours is high and < 0.6 hours is low. mdpi.com

Future Research Trajectories and Innovations

Development of Novel 2-amino-N-phenylethanesulfonamide Analogs with Tuned Specificity

The development of novel analogs of this compound with precisely tuned specificity for various biological targets is a key area for future investigation. By systematically modifying the core structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties.

Key structural modifications could include substitutions on the phenyl ring, alterations of the ethylenediamine (B42938) backbone, and modifications of the sulfonamide group itself. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the compound's interaction with target proteins. nih.gov Research on other sulfonamide derivatives has shown that such modifications can lead to potent anti-inflammatory and antitumor agents. nih.govwu.ac.th

The synthesis of a library of this compound analogs would be a critical first step. This could involve varying the substituents on the aniline (B41778) nitrogen and the carbon backbone. For example, creating a series of N-substituted phenyl derivatives could modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity. researchgate.net Structure-activity relationship (SAR) studies on these analogs would be crucial to identify key structural features responsible for their biological effects. wu.ac.th

Table 1: Potential Analogs of this compound for Future Synthesis and Evaluation

| Compound Name | Modification from Parent Compound | Potential Therapeutic Target |

| 2-amino-N-(4-chlorophenyl)ethanesulfonamide | Addition of a chloro group to the phenyl ring | Kinase inhibitor, Antimicrobial |

| 2-amino-N-(4-methoxyphenyl)ethanesulfonamide | Addition of a methoxy (B1213986) group to the phenyl ring | Anti-inflammatory, Anticancer |

| 2-(methylamino)-N-phenylethanesulfonamide | Methylation of the primary amine | Improved bioavailability and target specificity |

| 2-amino-1-methyl-N-phenylethanesulfonamide | Methylation of the ethyl backbone | Altered conformational flexibility |

Integration of Advanced Synthetic Techniques for Enhanced Analog Discovery

To accelerate the discovery of novel this compound analogs, the integration of advanced synthetic techniques is paramount. Traditional methods for sulfonamide synthesis can be time-consuming and may not be amenable to the rapid generation of diverse compound libraries. researchgate.net

Modern synthetic methodologies such as parallel synthesis and high-throughput screening can be employed to create a large number of derivatives efficiently. nih.gov Techniques like microwave-assisted synthesis can significantly reduce reaction times and improve yields. researchgate.net Furthermore, the use of solid-phase synthesis could facilitate the purification of products and the automation of the synthetic process.

Recent advances in C-N cross-coupling reactions, catalyzed by transition metals like palladium or copper, offer powerful tools for the construction of the N-phenylsulfonamide linkage. researchgate.netresearchgate.net These methods often exhibit broad substrate scope and functional group tolerance, making them ideal for the synthesis of complex analogs. The development of novel catalytic systems could further enhance the efficiency and versatility of these transformations.

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Advanced computational modeling techniques are indispensable tools for elucidating the potential mechanisms of action of this compound and for guiding the design of new, more effective analogs. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how these compounds might interact with biological targets at the molecular level. wu.ac.thresearchgate.netresearchgate.net

Molecular docking simulations can be used to predict the binding modes of this compound and its analogs within the active sites of various enzymes or receptors. nih.govnih.gov This information can help to identify key amino acid residues involved in the interaction and can guide the design of modifications that enhance binding affinity and selectivity. For example, docking studies on other sulfonamides have successfully predicted their inhibitory activity against targets like p-glycoprotein. nih.gov

QSAR modeling can establish a mathematical relationship between the structural features of the analogs and their biological activity. wu.ac.thresearchgate.net By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Application of Computational Tools in the Study of this compound

| Computational Tool | Application | Expected Outcome |

| Molecular Docking | Predict binding of analogs to target proteins | Identification of key binding interactions and potential targets |

| QSAR | Relate chemical structure to biological activity | Predictive models for analog potency and guidance for new designs |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Understanding of binding stability and conformational changes |

Exploration of Underexplored Biological Activities within the Sulfonamide Class

While sulfonamides are historically known for their antibacterial properties, this class of compounds exhibits a remarkably broad spectrum of biological activities that remain underexplored for the this compound scaffold. researchgate.net Future research should aim to investigate the potential of this compound and its analogs in therapeutic areas beyond infectious diseases.

Recent studies have highlighted the potential of sulfonamides as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govnih.gov For instance, certain sulfonamide derivatives have shown potent inhibitory activity against various cancer cell lines and have been investigated as inhibitors of enzymes involved in tumor progression. wu.ac.thnih.gov The structural features of this compound, including the flexible ethylamino chain and the aromatic sulfonamide moiety, suggest that it could be a valuable starting point for the development of novel agents in these areas.

Furthermore, the potential of this compound analogs as enzyme inhibitors should be systematically explored. nih.gov Many enzymes, such as kinases, proteases, and carbonic anhydrases, are important drug targets, and sulfonamides have been shown to be effective inhibitors of these enzymes. researchgate.net Screening a library of this compound derivatives against a panel of relevant enzymes could uncover novel and potent inhibitors with therapeutic potential. The anti-inflammatory properties of related sulfonamides suggest that analogs of this compound could be investigated for their effects on inflammatory pathways. nih.gov

Q & A

Basic: How can researchers optimize the synthesis of 2-amino-N-phenylethanesulfonamide to improve yield and purity?

Methodological Answer:

Synthetic optimization involves stepwise adjustments to reaction conditions. For sulfonamide derivatives like this compound, key parameters include:

- Reagent stoichiometry : Ensure a 1:1 molar ratio of the amine (e.g., phenylethylamine) and sulfonylating agent (e.g., chlorosulfonic acid) to minimize side products like disulfonated species .

- Temperature control : Maintain temperatures below 50°C during sulfonamide bond formation to prevent decomposition of the amine group .

- Workup protocols : Use aqueous extraction with dichloromethane or ethyl acetate to isolate the product, followed by recrystallization from ethanol/water for purity .

Validation via elemental analysis (C, H, N, S) and HPLC (≥98% purity) is critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-spectral approach is recommended:

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), NH₂ protons (δ 5.2–5.5 ppm, broad), and CH₂ groups (δ 3.5–4.0 ppm) .

- ¹³C NMR : Sulfonamide sulfur-bound carbon (~55 ppm) and aromatic carbons (~125–140 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215) .

Advanced: How can researchers resolve contradictions in reported spectral data for sulfonamide derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

- Cross-validate with computational chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies .

- Isolate intermediates : For example, confirm the absence of unreacted phenylethylamine via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Replicate under controlled conditions : Use anhydrous solvents and inert atmospheres to minimize hydrolysis or oxidation artifacts .

Advanced: What mechanistic insights exist for the sulfonamide bond formation in analogous compounds?

Methodological Answer:

The reaction typically follows a nucleophilic substitution mechanism:

- Step 1 : Activation of the sulfonyl chloride (e.g., chlorosulfonic acid) generates a reactive sulfonyl intermediate .

- Step 2 : The amine attacks the electrophilic sulfur, forming the sulfonamide bond. Pd-catalyzed methods (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF) can accelerate this step in sterically hindered systems .

- Computational studies : Transition state analysis (e.g., via DFT) reveals energy barriers for bond rotation and steric hindrance in substituted derivatives .

Basic: How should researchers assess the stability of this compound under varying pH and temperature?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for hydrolysis products (e.g., free amine or sulfonic acid) .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C for most sulfonamides) .

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Advanced: What strategies are used to model the reactivity of this compound in drug design?

Methodological Answer:

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity (e.g., enzyme inhibition) .

- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina or Schrödinger .

- In vitro validation : Pair computational predictions with enzyme inhibition assays (e.g., IC₅₀ determination) .

Basic: What purification methods are recommended for removing byproducts in sulfonamide synthesis?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted amines and sulfonic acids .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .

- Ion-exchange resins : For charged byproducts (e.g., sulfonic acid salts), use Dowex-50W resin in H⁺ form .

Advanced: How can researchers evaluate the biological activity of this compound derivatives systematically?

Methodological Answer:

- High-throughput screening : Test derivatives against a panel of enzymes (e.g., kinases, proteases) to identify selectivity profiles .

- ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal assays) .

- In vivo models : Use zebrafish or murine models for preliminary toxicity and efficacy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.